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Abstract
This technical guide provides a comprehensive overview of Paliperidone-d4, a deuterated

analog of the atypical antipsychotic drug paliperidone. This document is intended for

researchers, scientists, and drug development professionals, offering detailed information on its

chemical structure, physicochemical properties, and synthesis. A notable clarification is

addressed regarding the nomenclature; the term "2,4-Difluorobenzoyl paliperidone-d4" is a

misnomer, likely arising from the synthesis precursor, 2,4-difluorophenyl piperidinyl-methanone,

which is used to construct the benzisoxazole ring system of the final compound. This guide

focuses on the correct entity, Paliperidone-d4, and provides a detailed experimental protocol for

the synthesis of its parent compound, paliperidone, highlighting the role of key intermediates.

Furthermore, the established pharmacological mechanism of action, central dopamine D2 and

serotonin 5-HT2A receptor antagonism, is detailed and visually represented.

Chemical Structure and Identification
The chemical entity of interest is Paliperidone-d4. The "-d4" designation indicates the presence

of four deuterium atoms, which are heavy isotopes of hydrogen. These isotopes are

strategically placed on the ethyl linker of the molecule. This isotopic labeling is particularly
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useful in pharmacokinetic studies, serving as an internal standard for the quantification of

paliperidone in biological matrices by mass spectrometry.[1][2]

The formal IUPAC name is (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-

1,1,2,2-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[3]

Chemical Structure of Paliperidone-d4:

(Note: This is a SMILES representation[3] of the structure. A 2D diagram is recommended for

formal publications.)

Physicochemical and Pharmacological Data
Quantitative data for Paliperidone-d4 and its non-deuterated parent compound, paliperidone,

are summarized below. This data is essential for analytical method development, formulation,

and pharmacological assessment.

Table 1: Physicochemical Properties
Property

Value
(Paliperidone-d4)

Value
(Paliperidone)

Reference(s)

Molecular Formula C₂₃H₂₃D₄FN₄O₃ C₂₃H₂₇FN₄O₃ [3][4]

Formula Weight 430.5 g/mol 426.49 g/mol [3][4]

CAS Number 1020719-55-4 144598-75-4 [3][4]

Physical Form Solid
Crystals from 2-

propanol
[3][5]

Melting Point Not Reported 179.8 °C [5]

LogP Not Reported 1.8 [5]

Solubility

Slightly soluble in

Chloroform, DMSO,

Methanol

Practically insoluble in

water
[3][5]

Table 2: Receptor Binding Affinity (Paliperidone)
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Receptor
Binding Affinity
(Ki/Kd)

Type of Activity Reference(s)

Serotonin (5-HT₂ₐ) 0.22 - 1.21 nM Antagonist [6]

Dopamine (D₂) 2.8 - 6.6 nM Antagonist [6]

α₁-Adrenergic 1.3 - 11 nM Antagonist [6]

α₂-Adrenergic Not specified (active) Antagonist [6][7]

Histamine (H₁) 3.4 - 34 nM Antagonist [6]

Experimental Protocols: Synthesis of Paliperidone
The synthesis of paliperidone is a multi-step process. The following protocols describe the

formation of a key intermediate derived from 1,3-difluorobenzene and the subsequent

condensation to form the final paliperidone structure. The deuterated version (Paliperidone-d4)

would be synthesized by using a deuterated version of the chloroethyl intermediate.

Synthesis of Intermediate A: (2,4-Difluorophenyl)
(piperidin-4-yl)methanone hydrochloride
This intermediate forms the core of the 6-fluoro-1,2-benzisoxazole moiety of paliperidone.

Reaction Scheme: 1,3-Difluorobenzene + Piperidine-4-carbonyl chloride --(AlCl₃, Friedel-Crafts

Acylation)--> 1-acetyl-4-(2,4-difluorobenzoyl)piperidine 1-acetyl-4-(2,4-

difluorobenzoyl)piperidine --(HCl, Hydrolysis)--> (2,4-Difluorophenyl)(piperidin-4-yl)methanone

hydrochloride

Protocol:

Friedel-Crafts Acylation: To a suitable reactor, add 1,3-difluorobenzene and aluminum

chloride (AlCl₃).[8]

Slowly add piperidine-4-carbonyl chloride hydrochloride to the mixture at a controlled

temperature.[8]
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Heat the reaction mixture (e.g., 85-90 °C) for several hours until the reaction is complete as

monitored by a suitable chromatographic technique (e.g., TLC or HPLC).[8]

Upon completion, quench the reaction by carefully pouring the mixture into a mixture of ice

and hydrochloric acid.

Extract the product with an organic solvent (e.g., methylene chloride), wash, and concentrate

to yield the protected intermediate.

Deprotection: Reflux the intermediate in 6N hydrochloric acid for approximately 5 hours.[8]

Concentrate the reaction mixture under reduced pressure.

Recrystallize the residue from a suitable solvent like 2-propanol to yield (2,4-Difluorophenyl)

(piperidin-4-yl)methanone hydrochloride as a solid.[8]

Synthesis of Intermediate B: 6-fluoro-3-(piperidin-4-
yl)-1,2-benzisoxazole hydrochloride
Intermediate A is converted to the benzisoxazole structure via oximation and cyclization.

Protocol:

Dissolve (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Intermediate A) and

hydroxylamine hydrochloride in ethanol.[9]

Add a base (e.g., N,N-diethylethanamine) and reflux the mixture for approximately 3 hours.

[9]

Cool the reaction mixture to allow the oxime intermediate to precipitate.

The subsequent ring-closure to form the benzisoxazole can be achieved under basic

conditions, though specific patented procedures may vary.

Final Condensation Step: Synthesis of Paliperidone
This step involves the N-alkylation of the benzisoxazole intermediate with the

pyridopyrimidinone core.[10][11]
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Reaction Scheme: Intermediate B + 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-

4H-pyrido[1,2-a]pyrimidin-4-one --(Base, Solvent)--> Paliperidone

Protocol:

Charge a reactor with 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride

(Intermediate B) and 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-

a]pyrimidin-4-one.

Add a suitable solvent, such as methanol or acetonitrile.[10][11]

Add a base, such as sodium bicarbonate or an organic base like diisopropylethylamine, to

neutralize the hydrochloride salt and facilitate the reaction.[10]

Heat the reaction mixture to reflux (e.g., 62-68 °C) and maintain for several hours until the

reaction is complete (monitor by HPLC).[11]

Cool the reaction mixture to room temperature to allow the product to crystallize.

Filter the solid product, wash with cold solvent, and dry under vacuum to yield crude

paliperidone.

Further purification can be achieved by recrystallization from a suitable solvent like

acetonitrile.[11]

Mechanism of Action and Signaling Pathway
The therapeutic effects of paliperidone in schizophrenia are believed to be mediated through its

potent antagonist activity at central dopamine type 2 (D₂) and serotonin type 2A (5-HT₂ₐ)

receptors.[6][7][12] The dual blockade is a hallmark of atypical antipsychotics. The higher

affinity for 5-HT₂ₐ receptors relative to D₂ receptors may contribute to the lower incidence of

extrapyramidal side effects compared to older, typical antipsychotics.[12] Paliperidone also

exhibits antagonism at adrenergic and histaminergic receptors, which may contribute to some

of its side effects, such as orthostatic hypotension.[6]

Experimental Workflow: Synthesis of Paliperidone
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The following diagram illustrates the key stages in the synthesis of Paliperidone, starting from

the formation of the critical benzisoxazole intermediate.

Figure 1: Simplified Synthetic Workflow for Paliperidone
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Caption: Figure 1: Simplified Synthetic Workflow for Paliperidone

Signaling Pathway: Receptor Antagonism
This diagram illustrates the primary mechanism of action of Paliperidone at the synaptic level.
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Figure 2: Paliperidone's Primary Signaling Pathway
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Caption: Figure 2: Paliperidone's Primary Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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